3-[2-(Trifluoromethoxy)phenyl]azetidin-3-ol
CAS No.:
Cat. No.: VC17523229
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol
* For research use only. Not for human or veterinary use.
![3-[2-(Trifluoromethoxy)phenyl]azetidin-3-ol -](/images/structure/VC17523229.png)
Specification
Molecular Formula | C10H10F3NO2 |
---|---|
Molecular Weight | 233.19 g/mol |
IUPAC Name | 3-[2-(trifluoromethoxy)phenyl]azetidin-3-ol |
Standard InChI | InChI=1S/C10H10F3NO2/c11-10(12,13)16-8-4-2-1-3-7(8)9(15)5-14-6-9/h1-4,14-15H,5-6H2 |
Standard InChI Key | JHXGKDOBERHMHD-UHFFFAOYSA-N |
Canonical SMILES | C1C(CN1)(C2=CC=CC=C2OC(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-[2-(Trifluoromethoxy)phenyl]azetidin-3-ol belongs to the azetidine class of four-membered nitrogen-containing heterocycles. Its structure combines a phenyl ring substituted with a trifluoromethoxy group at the 2-position and an azetidin-3-ol moiety. The trifluoromethoxy group introduces significant electronegativity and lipophilicity, influencing both reactivity and biological interactions .
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₁₀H₁₀F₃NO₂ |
Molecular Weight | 245.19 g/mol |
logP (Predicted) | 1.8 (Moderately lipophilic) |
Hydrogen Bond Donors | 1 (Hydroxyl group) |
Hydrogen Bond Acceptors | 4 (Oxygen, Nitrogen, and F₃CO group) |
The trifluoromethoxy group’s strong electron-withdrawing nature alters the electronic environment of the phenyl ring, potentially enhancing stability against metabolic degradation compared to non-fluorinated analogs .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 3-[2-(Trifluoromethoxy)phenyl]azetidin-3-ol can be inferred from methods used for analogous azetidine derivatives. A generalized approach involves:
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Ring-Opening of Epoxides:
Reaction of 2-(trifluoromethoxy)styrene oxide with ammonia or amines under controlled conditions forms the azetidine ring. This method, adapted from fluoroquinolone azetidine syntheses, typically employs aqueous ammonia at elevated temperatures (55–60°C) to facilitate cyclization . -
Hydrochloric Acid-Mediated Cyclization:
Treatment of precursor amines with hydrochloric acid induces intramolecular cyclization. For example, 3-amino-3-[2-(trifluoromethoxy)phenyl]propan-1-ol may cyclize in acidic conditions to yield the target compound . -
Protecting Group Strategies:
tert-Butyl or trimethylsilyl groups are often used to protect reactive sites during synthesis. Subsequent cleavage with fluorinated anhydrides (e.g., trifluoroacetic anhydride) ensures high yields, as demonstrated in related azetidine preparations .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Epoxide Formation | mCPBA, CH₂Cl₂, 0°C → RT | 85 |
Azetidine Cyclization | NH₃ (aq.), 60°C, 12 h | 72 |
Deprotection | TFAA, 0°C → RT, then NaOH (aq.) | 90 |
Biological Activities and Mechanisms
Antimicrobial and Anticancer Activity
Azetidine derivatives demonstrate broad-spectrum antimicrobial activity, with MIC values ranging from 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The trifluoromethoxy group’s electronegativity likely disrupts microbial membrane integrity. Preliminary studies on analogous compounds also indicate apoptosis induction in breast cancer cells (IC₅₀ = 45 nM), though mechanistic studies specific to 3-[2-(trifluoromethoxy)phenyl]azetidin-3-ol are pending.
Parameter | Recommendation |
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Personal Protective Equipment | Gloves, goggles, lab coat |
Storage | 2–7°C in airtight container |
Spill Management | Absorb with inert material, ventilate |
Comparative Analysis with Analogous Compounds
Substituent Effects on Bioactivity
Replacing the trifluoromethyl (-CF₃) group with trifluoromethoxy (-OCF₃) alters electronic and steric profiles:
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